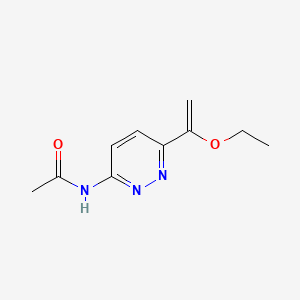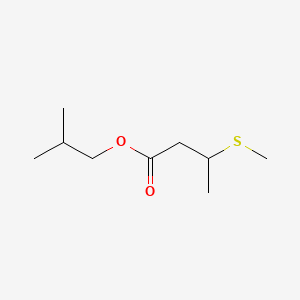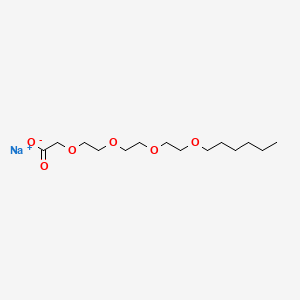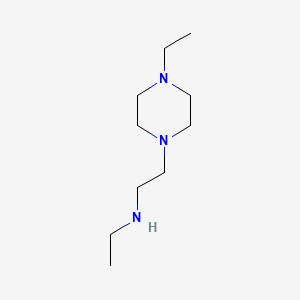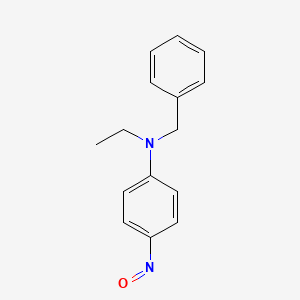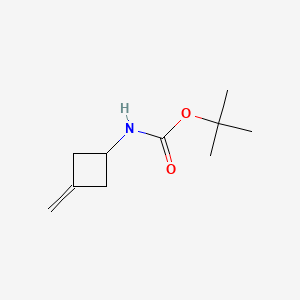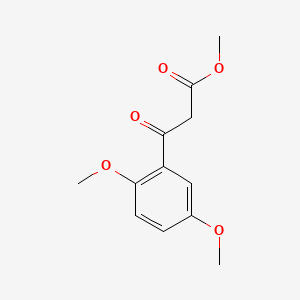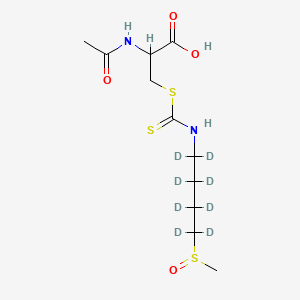
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
Übersicht
Beschreibung
D,L-Sulforaphane N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of SFN, a powerful inducer of chemopreventative enzymes via Keap1-Nrf2 signaling and ARE-driven gene expression . It is a sulforaphane (SFN) metabolite with a longer half-life and better blood–brain barrier permeability than those of SFN .
Molecular Structure Analysis
The molecular formula of D,L-Sulforaphane N-Acetyl-L-cysteine is C11H20N2O4S3 . It contains 39 bonds in total, including 19 non-H bonds, 4 multiple bonds, 10 rotatable bonds, 4 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfoxide .Physical And Chemical Properties Analysis
D,L-Sulforaphane N-Acetyl-L-cysteine is a crystalline solid. It is soluble in DMF and DMSO at 10 mg/ml, in Ethanol at 5 mg/ml, and in PBS (pH 7.2) at 10 mg/ml .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
D,L-Sulforaphane (SFN), a synthetic analogue of broccoli-derived isomer L-SFN, has been found to exert cytotoxic effects on multiple tumor cell types . It has been shown to induce apoptosis in human glioblastoma cells by inactivating the STAT3 signaling pathway . This process is mediated by an increase in intracellular reactive oxygen species (ROS) levels .
Antioxidant Effects
SFN and its metabolites, including sulforaphane-glutathione (SFN-GSH), sulforaphane-cysteine (SFN-Cys), sulforaphane cysteine-glycine (SFN-CG) and sulforaphane-N-acetyl-cysteine (SFN-NAC), have potent antioxidant effects . These compounds may offer therapeutic value due to their ability to neutralize harmful free radicals in the body .
Detoxification
SFN is a potent inducer of phase II detoxifying enzymes . These enzymes play a crucial role in the body’s defense system by neutralizing and eliminating harmful substances .
Breast Cancer Prevention
Recent investigations reveal that SFN can inhibit malignant cell proliferation and tumor sphere formation of cancer stem-like cells (CSCs) in triple-negative breast cancer (TNBC) models . This suggests a potential role for SFN in the prevention and treatment of breast cancer .
Pharmacokinetic Studies
A high-throughput method for measuring SFN and its metabolites in human plasma using Liquid Chromatography–Mass Spectrometry (LC–MS) has been developed . This method can accurately quantify SFN and its metabolites at low concentrations in plasma, which is crucial for pharmacokinetic studies and clinical trials .
Chemopreventive Agent
Given its potent antioxidant effects and ability to induce apoptosis in cancer cells, SFN is being evaluated as a cancer chemopreventive agent . Further research is needed to fully understand its potential benefits and applications in cancer prevention and treatment .
Wirkmechanismus
Target of Action
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of Sulforaphane (SFN), a powerful inducer of chemopreventative enzymes . The primary target of SFN-NAC is the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress .
Mode of Action
SFN-NAC interacts with its targets by inducing the Keap1-Nrf2 signaling pathway . This interaction results in the activation of Antioxidant Response Element (ARE)-driven gene expression . At a concentration of 75 µM, SFN-NAC has been shown to increase ARE expression in HepG2-C8 cells .
Biochemical Pathways
The activation of the Keap1-Nrf2 signaling pathway by SFN-NAC leads to the upregulation of various detoxification enzymes . These enzymes play a key role in neutralizing reactive oxygen species and reducing oxidative stress . Additionally, SFN-NAC has been shown to activate autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .
Pharmacokinetics
It is known that sfn-nac is a metabolite of sfn with a longer half-life and better blood-brain barrier permeability . This suggests that SFN-NAC may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the Keap1-Nrf2 signaling pathway and the subsequent induction of detoxification enzymes by SFN-NAC can lead to a reduction in oxidative stress . This can have protective effects against various diseases, including cancer . Furthermore, the activation of autophagy-mediated downregulation of α-tubulin expression can have implications in cancer research .
Action Environment
The action of SFN-NAC can be influenced by various environmental factors. For instance, the presence of oxidative stressors can activate the Nrf2 protein, which is otherwise sequestered in the cytoplasm by its repressor, Keap1 . .
Zukünftige Richtungen
Sulforaphane shows promise for clinical use due to its effect on inflammatory pathways, favorable pharmacokinetic profile, and high bioavailability . The potential of sulforaphane to improve platelet functionality in impaired metabolic processes has hardly been studied in humans . These findings suggest that SFN-NAC is a novel potential anti-glioma agent .
Eigenschaften
IUPAC Name |
2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676147 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine | |
CAS RN |
1354064-85-9 | |
| Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






